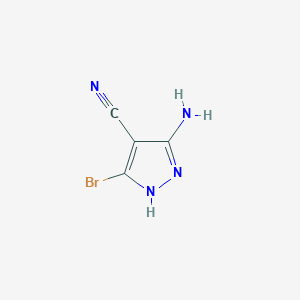

5-Amino-3-bromo-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

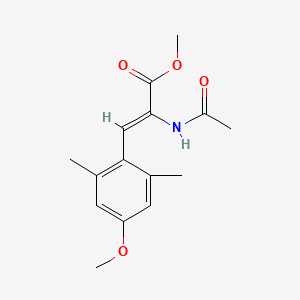

5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1384973-12-9 . It has a molecular weight of 187 and its IUPAC name is this compound . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved by anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst . Another method involves a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H3BrN4/c5-3-2(1-6)4(7)9-8-3/h(H3,7,8,9) and the InChI key is UAOSALPICBLYCJ-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves several consecutive reactions in one step and in one container . This strategy, known as multi-component reactions, results in high yield, short reaction time, atomic economy, and reduction of solvent use and energy .Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique

Corrosion Inhibition : This compound, as part of a broader group of heterocyclic derivatives, has been studied for its properties as a corrosion inhibitor. Research by Abdel Hameed et al. (2020) found that these compounds, when applied to C-steel surfaces in HCl, significantly inhibited corrosion. The efficiency of this inhibition increased with the concentration of the inhibitor but decreased with rising temperatures. The study also examined the surface properties and thermodynamic activation parameters related to the corrosion inhibition process (Abdel Hameed et al., 2020).

Electronic Properties and Spectral Enhancement : A 2022 study investigated a fluoropyrazolecarbonitrile derivative (which includes the core structure of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile) for its electronic properties. The research focused on the interaction of this compound with fullerene molecules, revealing significant electronic, spectral, and biological activities, including antiarthritic properties. The study highlighted the enhancement of Raman activity of the compound when adsorbed with fullerene (Biointerface Research in Applied Chemistry, 2022).

Catalysis in Green Synthesis : Sodium ascorbate was used as a catalyst for synthesizing 5-aminopyrazole-4-carbonitriles, as explored by Kiyani and Bamdad (2018). This environmentally friendly approach highlighted the advantages of minimizing waste, using green solvents, and ease of work-up in the synthesis process (Kiyani & Bamdad, 2018).

Antiviral Activity : A study by Rashad et al. (2009) utilized a 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile derivative as a precursor for novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. Some of these products exhibited promising antiviral activity against herpes simplex virus type-1 (HSV-1), compared to Acyclovir (Rashad et al., 2009).

Green and Efficient Synthesis : DABCO catalyzed a green and efficient approach to synthesize 5-Aminopyrazole-4-carbonitrile, as investigated by Singh and Pandey (2021). This process was notable for its environmental friendliness, using water as a green medium and reducing hazardous reaction conditions (Singh & Pandey, 2021).

Anticancer Scaffolds : The use of dihydropyrano[2,3-c]pyrazole-5-carbonitriles in anticancer research was examined by Nimbalkar et al. (2017). These compounds, synthesized via a multi-component condensation reaction, showed promising anticancer activity against several human cancer cell lines (Nimbalkar et al., 2017).

Mécanisme D'action

Target of Action

It’s known that pyrazole derivatives are an important group of organic compounds containing heterocyclic rings from which important medicinal, biological, and industrial properties have been reported .

Mode of Action

It’s known that pyrazole derivatives have been reported to have properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities .

Biochemical Pathways

It’s known that pyrazole derivatives are common motifs in a wide range of synthesized drugs .

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 5453±500 °C and a predicted density of 210±01 g/cm3 .

Result of Action

It’s known that pyrazole derivatives have been reported to have various biological activities .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that pyrazole derivatives, which include this compound, can simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .

Molecular Mechanism

The molecular mechanism of action of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is not well-defined. It is suggested that the compound might be involved in anomeric based oxidative aromatization

Propriétés

IUPAC Name |

3-amino-5-bromo-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN4/c5-3-2(1-6)4(7)9-8-3/h(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOSALPICBLYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NN=C1N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384973-12-9 |

Source

|

| Record name | 5-amino-3-bromo-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)

![3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2822324.png)

![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2822326.png)

![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2822328.png)

![2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2822329.png)

![[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride](/img/structure/B2822334.png)